tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTQLIAIOWLK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653988 | |
| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234576-86-3 | |
| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Preparation and Purification of tert-Butyl (3R)-3-Iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. This document details two primary synthetic methodologies, provides in-depth experimental protocols, and presents a summary of relevant quantitative data.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereodefined pyrrolidine core and the reactive iodide functional group make it a versatile scaffold for the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the C-3 position. This guide outlines two effective methods for the preparation of this compound starting from the commercially available tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.
Synthetic Methodologies
Two principal synthetic routes for the preparation of this compound from its corresponding alcohol precursor are presented:
-
Method 1: Direct Iodination via Appel Reaction. This method involves the direct conversion of the hydroxyl group to an iodide using a combination of iodine, triphenylphosphine, and imidazole. The Appel reaction is known for its mild conditions and stereochemical inversion at the reaction center.[1][2]
-
Method 2: Two-Step Conversion via Mesylation and Iodide Displacement. This approach first activates the hydroxyl group by converting it into a mesylate, a good leaving group. Subsequent nucleophilic substitution with an iodide salt yields the desired product. This two-step process offers an alternative to direct iodination and can be advantageous in certain contexts.
Experimental Protocols
Method 1: Direct Iodination via Appel Reaction
This protocol is adapted from a general procedure for the iodination of alcohols.
Reaction Scheme:
Caption: Direct iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate via the Appel reaction.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Method 2: Two-Step Conversion via Mesylation and Iodide Displacement
This protocol involves the formation of a mesylate intermediate followed by nucleophilic substitution.
Reaction Workflow:
References
A Comprehensive Technical Guide to tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.
Core Compound Information
CAS Number: 1234576-86-3[1]
This compound is a chiral heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, protected with a tert-butoxycarbonyl (Boc) group, and functionalized with an iodine atom at the 3-position with a defined (R)-stereochemistry.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆INO₂ | [1][2][3] |
| Molecular Weight | 297.13 g/mol | [1][2][3] |
| Appearance | White to off-white powder or solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, chloroform, and dichloromethane. | [4][5] |
Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash skin thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthetic Protocol
The synthesis of this compound is typically achieved from its corresponding hydroxyl precursor, tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following is a detailed experimental protocol based on analogous iodination reactions.
Reaction: Conversion of an alcohol to an iodide via an Appel-type reaction.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The color of the solution should change from brown to colorless.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the introduction of the 3-pyrrolidinyl moiety in the synthesis of various pharmaceutical compounds. The iodo-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups.
This chiral intermediate is valuable in the synthesis of compounds targeting a range of biological entities, including but not limited to G-protein coupled receptors (GPCRs), enzymes, and ion channels. Its incorporation can influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate. While specific drug molecules directly synthesized from this intermediate are proprietary, its structural motif is found in numerous patented compounds within therapeutic areas such as oncology, neuroscience, and infectious diseases.
Visualized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound and its subsequent use as a synthetic intermediate.
Caption: Synthetic pathway from a hydroxyl precursor to the target iodo-compound and its subsequent functionalization.
References
- 1. This compound - CAS:1234576-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl 3-iodopyrrolidine-1-carboxylate | C9H16INO2 | CID 23251108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
Spectroscopic and Structural Elucidation of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₆INO₂.[1] It has a molecular weight of 297.13 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the tert-butyl group, and the proton attached to the carbon bearing the iodine atom.
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The PubChem database entry for this compound (CID 23251108) indicates the availability of ¹³C NMR data.[1] Based on related structures, the approximate chemical shifts can be predicted.
| Assignment | Expected ¹³C Chemical Shift (ppm) |
| C=O (carbamate) | ~154 |
| C(CH₃)₃ (quaternary) | ~80 |
| C(CH₃)₃ (methyls) | ~28 |
| CH-I | ~30-40 |
| CH₂ (pyrrolidine ring) | ~30-60 |
Note: These are predicted values based on analogous structures and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (carbamate) | 1700 - 1670 |
| C-N Stretch | 1250 - 1020 |
| C-H Stretch (alkane) | 2980 - 2850 |
| C-I Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The PubChem database entry indicates the availability of GC-MS data.[1]
| m/z | Assignment |
| 297 | [M]⁺ (Molecular Ion) |
| 241 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 197 | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The relative intensities of these fragments will depend on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-10 s
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
For positive ion mode, a small amount of formic acid (0.1%) may be added to aid in protonation.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative, depending on the desired information.
-
Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap.
-
Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Solubility of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the solubility characteristics of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate. As a key chiral building block in medicinal chemistry and drug discovery, a thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document provides a predictive solubility profile based on structural analysis and outlines a detailed experimental protocol for quantitative solubility determination.
Structural Analysis and Predicted Solubility
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size and shape. This compound (Molecular Formula: C₉H₁₆INO₂) possesses distinct structural motifs that influence its interaction with different types of organic solvents.
-
Pyrrolidine Ring: The core structure is a saturated five-membered nitrogen-containing heterocycle. The parent compound, pyrrolidine, is a polar, cyclic secondary amine that is miscible with water and most organic solvents[1][2].
-
tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar (lipophilic) protecting group significantly increases the hydrocarbon character of the molecule. The Boc group tends to enhance solubility in nonpolar and moderately polar aprotic solvents[3][4].
-
Iodine Atom: The carbon-iodine bond introduces polarity to the molecule. Iodoalkanes are generally soluble in a wide range of organic solvents because the intermolecular forces formed between the solute and solvent are comparable in strength to those broken within the pure substances[5][6][7].
Predicted Qualitative Solubility Profile
The anticipated solubility of this compound in common organic solvents is summarized below. This profile is intended to guide solvent selection for synthesis, purification, and analytical purposes.
| Solubility Category | Solvent Class | Examples | Rationale |
| High Solubility | Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | These solvents can effectively solvate the polar regions of the molecule. The Boc group and the overall structure are also compatible with these aprotic environments. N-Boc protected amino acids and PEG-linkers often show high solubility in these solvents[3][4]. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Chlorinated solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and significant nonpolar character contributed by the Boc group. Haloalkanes generally show good solubility in these solvents[8]. | |
| Moderate Solubility | Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The polar hydroxyl group of alcohols can interact with the pyrrolidine nitrogen and the carbonyl of the Boc group. However, the bulky, nonpolar tert-butyl and iodo-moieties may limit very high solubility compared to more versatile polar aprotic solvents. |
| Ethers | Diethyl Ether (Et₂O) | Diethyl ether is less polar than THF. While some dissolution is expected due to the nonpolar character of the Boc group, the overall polarity of the pyrrolidine ring may limit high solubility. The solubility of iodine itself is notably high in diethyl ether[9]. | |
| Aromatic Hydrocarbons | Toluene, Benzene | These nonpolar aromatic solvents will primarily interact with the nonpolar Boc group. The polar nature of the pyrrolidine ring will likely result in only moderate solubility. | |
| Low / No Solubility | Nonpolar Alkanes | Hexanes, Heptane | These solvents lack the polarity to effectively solvate the polar pyrrolidine ring and the C-I bond. The nonpolar interactions with the Boc group are insufficient to overcome the energy required to break the solute-solute interactions in the solid state. Haloalkanes are generally soluble in organic solvents, but the polarity of the pyrrolidine ring in the target molecule makes solubility in purely nonpolar alkanes unlikely[5][7]. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental procedure is required. The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or other suitable glass containers with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or CAD) or a Gas Chromatography (GC) system for quantification.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. An excess of solid must be visible to ensure that a saturated solution is achieved.
-
Record the approximate mass of the compound added.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the solute.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The logical sequence of the experimental protocol for determining solubility is illustrated in the following workflow diagram.
Caption: Workflow for the determination of equilibrium solubility.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Stereospecific Synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The primary focus of this document is a detailed examination of the most efficient and stereoselective synthetic route, which involves the Mitsunobu reaction for the inversion of stereochemistry from the corresponding (3S)-hydroxy precursor.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined pyrrolidine core makes it an essential component for the development of novel therapeutics. The synthesis of this compound with high enantiomeric purity is crucial for ensuring the desired pharmacological activity and minimizing off-target effects of the final drug substance. While several synthetic strategies exist, the Mitsunobu reaction stands out for its reliability and stereospecificity in converting a secondary alcohol to the desired iodide with complete inversion of configuration.
Primary Synthetic Route: Mitsunobu Reaction
The most direct and widely employed method for the stereospecific synthesis of this compound is the Mitsunobu reaction, starting from the readily available tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. This reaction proceeds via an SN2 mechanism, ensuring a clean inversion of the stereocenter at the C-3 position of the pyrrolidine ring.
The overall transformation can be visualized as a two-step process:
-
Preparation of the Starting Material : Synthesis of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.
-
Stereoinversive Iodination : The Mitsunobu reaction to convert the (3S)-hydroxy group to a (3R)-iodo group.
Below is a logical diagram illustrating the synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Objective: To protect the nitrogen atom of (S)-3-hydroxypyrrolidine to yield the N-Boc protected starting material.
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (1.2 eq) is added.
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM is added dropwise to the cooled reaction mixture over a period of 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to afford tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate as a white to off-white solid.
Step 2: Stereospecific Synthesis of this compound via Mitsunobu Reaction
Objective: To convert the hydroxyl group of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate to an iodo group with inversion of stereochemistry.
Materials:
-
tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation
The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
| Parameter | Value |
| Starting Material | (S)-3-Hydroxypyrrolidine |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 90 - 98% |
| Enantiomeric Purity | >99% ee |
Table 2: Mitsunobu Iodination to Yield this compound
| Parameter | Value |
| Starting Material | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate |
| Key Reagents | Triphenylphosphine, DIAD, Iodine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 75 - 85% |
| Enantiomeric Purity | >99% ee (with inversion) |
Visualizations
Mitsunobu Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction for the iodination of an alcohol.
Caption: Mechanism of the Mitsunobu reaction for iodination.
Experimental Workflow
The diagram below outlines the key stages of the experimental workflow for the synthesis.
Caption: Experimental workflow for the two-step synthesis.
Alternative Synthetic Routes
While the Mitsunobu reaction is the most direct approach, alternative multi-step syntheses of chiral 3-substituted pyrrolidines have been developed starting from readily available chiral pool materials such as amino acids.
-
From L-Aspartic Acid: This route involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the pyrrolidine ring. The stereochemistry at the C-3 position is established from the chiral center of the starting amino acid.
-
From L-Glutamic Acid: Similar to the route from L-aspartic acid, this pathway utilizes the inherent chirality of L-glutamic acid to construct the chiral pyrrolidine scaffold through a series of reduction and cyclization steps.
These routes are generally longer and may have lower overall yields compared to the Mitsunobu approach but can be advantageous depending on the availability and cost of the starting materials.
Conclusion
The stereospecific synthesis of this compound is most effectively achieved through a two-step sequence involving the N-Boc protection of (S)-3-hydroxypyrrolidine followed by a Mitsunobu reaction for stereoinversive iodination. This method is highly efficient, stereospecific, and scalable, making it the preferred route for obtaining this valuable chiral building block for pharmaceutical research and development. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this synthesis in their laboratories.
Commercial availability and suppliers of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its commercial availability, key suppliers, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodine atom at the 3-position with a defined (R)-stereochemistry. This specific stereoisomer is a crucial intermediate in the synthesis of various pharmaceutical agents.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1234576-86-3 |
| Molecular Formula | C₉H₁₆INO₂ |
| Molecular Weight | 297.13 g/mol |
| InChI | InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--I |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid or powder |
| Purity | Typically ≥95% or ≥97% (supplier dependent)[1] |
| Storage | Sealed in a dry environment at room temperature is recommended |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this compound, it is crucial to specify the CAS number 1234576-86-3 to ensure the correct (3R)-enantiomer is obtained. The racemic mixture is typically listed under CAS number 774234-25-2, and the (3S)-enantiomer under 1234576-81-8.
Table 3: Prominent Commercial Suppliers
| Supplier | Website | Notes |
| Amadis Chemical | [Not provided] | Offers the compound with 97% purity. |
| BLDpharm | bldpharm.com | Lists the (S)-enantiomer, implying availability of chiral compounds. |
| ChemUniverse | [Not provided] | Provides the compound with 95% purity.[1] |
| Parchem | parchem.com | A supplier of specialty chemicals, including this compound.[2] |
| Sunway Pharm Ltd. | 3wpharm.com | Offers the compound with 97% purity and provides some technical data. |
| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | [Not provided] | A manufacturer of the compound. |
Note: Availability and purity levels should be confirmed with the respective suppliers at the time of inquiry.
Synthesis of this compound
The most common synthetic route to this compound involves the iodination of its precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following is a detailed experimental protocol adapted from the literature.
Synthetic Pathway
Caption: Synthetic pathway for the preparation of the target compound.
Detailed Experimental Protocol
This protocol describes the iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Iodine: Slowly add a solution of iodine (1.5 equivalents) in DCM to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the color of iodine disappears.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Analytical Data (Expected)
While specific, supplier-provided spectra for this compound are not always publicly available, the following represents expected analytical data based on its structure and data for analogous compounds.
Table 4: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.3-4.5 (m, 1H, -CH-I), ~3.4-3.8 (m, 4H, -CH₂-N-CH₂-), ~2.1-2.4 (m, 2H, -CH₂-), 1.46 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~154.0 (C=O), ~80.0 (C(CH₃)₃), ~55.0 (-CH₂-N), ~46.0 (-CH₂-N), ~38.0 (-CH₂-), ~28.5 (C(CH₃)₃), ~25.0 (-CH-I) |
| HPLC | A single major peak corresponding to the product should be observed. Chiral HPLC would be required to confirm enantiomeric purity. |
| Mass Spec (ESI-MS) | Expected m/z: 298.02 [M+H]⁺, 320.00 [M+Na]⁺ |
Applications in Research and Drug Development
This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The iodine atom can be readily displaced by various nucleophiles, making it a versatile precursor for introducing diverse functionalities at the 3-position of the pyrrolidine ring while maintaining the desired stereochemistry. This is particularly important in the development of new therapeutic agents where specific stereoisomers often exhibit significantly different pharmacological activities.
Safety Information
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended to provide a thorough overview for researchers and professionals working with this compound. For any specific application, it is essential to consult the primary literature and supplier-specific documentation.
References
Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that act as central nervous system agents, enzyme inhibitors, and receptor antagonists or agonists.[1] The synthesis of these valuable molecules often relies on the formation of a carbon-carbon bond between the pyrrolidine ring and an aromatic system. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing such C(sp³)-C(sp²) bonds, valued for its high functional group tolerance and generally mild reaction conditions.[2][3]
This document provides detailed application notes and a general experimental protocol for the use of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate as a key building block in Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, while the iodide at the C3 position serves as an excellent leaving group for oxidative addition to the palladium catalyst, making it a suitable substrate for these transformations.[3]
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of this compound with a variety of aryl- or heteroarylboronic acids or their derivatives to yield the corresponding 3-arylpyrrolidine products.
Application Notes
The successful execution of the Suzuki-Miyaura coupling with C(sp³) electrophiles like this compound is dependent on several key factors:
-
Catalyst and Ligand Selection: C(sp³)-C(sp²) couplings are often more challenging than their C(sp²)-C(sp²) counterparts due to slower oxidative addition and the potential for side reactions like β-hydride elimination.[2] The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, RuPhos, or P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields.[4][5]
-
Base: The base plays a critical role in activating the organoboron species to facilitate transmetalation.[3][4] Common bases for this type of coupling include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium or potassium carbonate (Na₂CO₃, K₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically performed in anhydrous, deoxygenated polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water in a biphasic system.[5]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the specific substrates and the chosen catalytic system.[5]
Quantitative Data
| Entry | Arylboronic Acid Partner | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 / 12 | 85-95 | Adapted from[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 / 16 | 80-90 | Adapted from[4][5] |
| 3 | 4-Trifluoromethylphenylboronic acid | PEPPSI-IPr (3) | K₂CO₃ (2) | THF/H₂O | 70 / 24 | 75-85 | Adapted from[7] |
| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | DME/H₂O | 90 / 18 | 70-80 | General Suzuki Conditions |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH | 100 / 12 | 75-88 | General Suzuki Conditions |
Note: Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Detailed Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method that can be optimized for specific arylboronic acid coupling partners.
Materials and Equipment:
-
This compound
-
Arylboronic acid or boronic ester derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PEPPSI-IPr)
-
Phosphine or NHC ligand (e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, the palladium source (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%) are mixed if not using a pre-formed catalyst. This mixture is then added to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 0.1-0.5 M concentration with respect to the limiting reagent) to the flask via syringe.
-
Degassing: The reaction mixture should be further degassed by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Reaction: The flask is sealed and heated in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyrrolidine product.
Visualizations
Below are diagrams illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the general experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Buchwald-Hartwig amination of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable building block in the synthesis of various biologically active molecules and drug candidates. The synthesis of 3-amino-pyrrolidine derivatives is of significant interest as this motif is present in numerous pharmaceuticals.[4]
While the Buchwald-Hartwig amination is most commonly applied to the coupling of aryl and heteroaryl halides, its application to saturated alkyl halides, such as the target substrate, presents unique challenges, including the potential for β-hydride elimination.[1] Careful selection of the catalyst system, comprising a palladium precursor and a suitable ligand, along with the appropriate base and solvent, is crucial for a successful transformation. This document outlines a generalized protocol and discusses key reaction parameters based on established principles of the Buchwald-Hartwig reaction.
Reaction Scheme
Key Reaction Parameters and Optimization
The successful amination of this compound hinges on the judicious selection of the following components:
1. Palladium Precursor: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[5] For challenging substrates, pre-catalysts that are more readily activated to the active Pd(0) species can be advantageous.
2. Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination of alkyl halides. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, RuPhos, and BrettPhos, have shown great efficacy in promoting the amination of challenging substrates by facilitating both the oxidative addition and the reductive elimination steps.[6] For the coupling of secondary alkyl halides, ligands that are known to suppress β-hydride elimination are preferred.
3. Base: A variety of bases can be employed, with the choice depending on the specific substrates and catalyst system. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial for substrates sensitive to strong bases.[7] Lithium bis(trimethylsilyl)amide (LHMDS) is another option, particularly for less nucleophilic amines.[7]
4. Solvent: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7] The solubility of the reactants and the inorganic base should be considered when selecting the solvent.
5. Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C). The optimal temperature will depend on the reactivity of the specific amine and the catalyst system employed.
Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various substrates, which can serve as a starting point for the optimization of the reaction with this compound.
| Substrate Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-100 | 75-98 |
| Aryl Chloride | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 100-110 | 70-95 |
| Heteroaryl Bromide | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 80-110 | 65-90 |
| Aryl Iodide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT-80 | 80-99 |
| Alkyl Iodide (proposed) | Pd₂(dba)₃ | BrettPhos or XPhos | LHMDS or NaOt-Bu | Toluene or Dioxane | 60-100 | Variable |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos or XPhos)
-
Base (e.g., LHMDS or NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd).
-
Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrrolidine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in Medicinal Chemistry: A Versatile Chiral Building Block for Drug Discovery
Introduction
Tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in the enantioselective synthesis of complex molecules with therapeutic potential. The presence of a stereocenter at the 3-position of the pyrrolidine ring, combined with the iodo group as a versatile handle for chemical modification and the Boc-protecting group for the nitrogen, makes it an attractive starting material for the construction of a diverse range of bioactive compounds. This application note details its use in the synthesis of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors, and provides experimental protocols for its incorporation into drug candidates.
Application in the Synthesis of Kinase Inhibitors
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting various enzymes and receptors. In the context of kinase inhibitors, the chiral pyrrolidine moiety can provide crucial interactions within the kinase active site, leading to enhanced potency and selectivity. This compound serves as a key precursor for introducing this chiral motif.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3] Consequently, BTK has emerged as a significant therapeutic target.
Several approved BTK inhibitors, such as ibrutinib and zanubrutinib, feature a nitrogen-containing heterocyclic moiety that binds to the kinase. The stereochemistry of these molecules is often critical for their biological activity. While many known BTK inhibitors contain a piperidine ring, the use of a chiral pyrrolidine ring, introduced via precursors like this compound, offers an alternative scaffold for developing novel and potent inhibitors.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate for a pyrrolidine-containing BTK inhibitor, starting from this compound.
Synthesis of tert-Butyl (3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
This protocol outlines the nucleophilic substitution reaction between this compound and a pyrazolopyrimidine core, a common scaffold in kinase inhibitors.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1234576-86-3 | 297.13 |
| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | 317.34 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Quantitative Data Summary:
| Starting Material | Product | Yield (%) | Purity (%) |
| This compound | tert-Butyl (3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | 65-75 | >95 (HPLC) |
Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.
Signaling Pathway and Experimental Workflow
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and how BTK inhibitors block this pathway.
References
Application Notes and Protocols: tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of 3-substituted pyrrolidine derivatives. The pyrrolidine scaffold is a privileged structure found in a multitude of biologically active compounds, including antiviral, antibacterial, and central nervous system (CNS) targeting agents. The presence of an iodine atom at the 3-position of the pyrrolidine ring provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 1234576-86-3 |
| Molecular Formula | C₉H₁₆INO₂ |
| Molecular Weight | 297.13 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as an electrophile in Sₙ2 reactions. The iodide is an excellent leaving group, facilitating the introduction of various nucleophiles at the C-3 position with inversion of stereochemistry. This allows for the stereoselective synthesis of a diverse array of 3-substituted pyrrolidine derivatives.
A significant application of this building block is in the synthesis of antiviral agents, particularly inhibitors of the hepatitis C virus (HCV) NS3/4A protease. One of the key intermediates in the synthesis of the HCV drug Boceprevir contains a 3-amino-pyrrolidine moiety, which can be conceptually derived from this compound.
Experimental Protocols
While direct nucleophilic substitution on this compound is a viable synthetic strategy, detailed experimental protocols in the public domain are scarce. Therefore, this section provides a general protocol for nucleophilic substitution and a more detailed, validated protocol for the synthesis of a key 3-aminopyrrolidine intermediate starting from the corresponding, more commonly documented, 3-hydroxy-pyrrolidine precursor. This alternative route often involves the in-situ formation of a better leaving group, such as a mesylate or tosylate, which then undergoes nucleophilic displacement.
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general guideline for the reaction of this compound with various nucleophiles. The reaction conditions should be optimized for each specific nucleophile.
Reaction Scheme:
Caption: General Nucleophilic Substitution
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., amine, thiol, azide) (1.0 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, DBU) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the nucleophile's reactivity and should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine derivative.
Expected Outcome:
The reaction is expected to proceed with inversion of stereochemistry, yielding the corresponding (3S)-substituted pyrrolidine derivative. Yields will vary depending on the nucleophile and reaction conditions.
Protocol 2: Synthesis of tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate from tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
This two-step protocol is a reliable method to introduce an azide functionality with inversion of configuration, which is a versatile precursor for 3-aminopyrrolidine derivatives.
Step 1: Mesylation of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Caption: Mesylation of Hydroxypyrrolidine
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Substitution
Caption: Azide Substitution
Materials:
-
Crude tert-Butyl (3R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate.
Quantitative Data (Literature Values for Similar Transformations):
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | 1. MsCl, Et₃N; 2. NaN₃, DMF | tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate | 80-90 (over two steps) | >95 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted pyrrolidines from this compound.
Caption: Synthetic and Purification Workflow
Conclusion
This compound serves as a potent electrophilic building block for the stereoselective synthesis of 3-substituted pyrrolidine derivatives. Its utility in constructing core scaffolds for antiviral agents highlights its importance in pharmaceutical research and development. While detailed protocols for its direct use are not widely published, the general principles of nucleophilic substitution, along with established procedures for related precursors, provide a solid foundation for its application in the synthesis of novel and known pharmaceutical intermediates. Researchers are encouraged to optimize reaction conditions for specific nucleophile-substrate combinations to achieve desired outcomes.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate with a variety of coupling partners. The methodologies described herein are essential for the synthesis of novel 3-substituted pyrrolidine derivatives, which are key structural motifs in many pharmaceutical agents and drug candidates. The protocols cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a versatile toolkit for the construction of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyrrolidine ring.
General Considerations
-
Reagent Quality: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these reactions.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst and other sensitive reagents. Schlenk techniques or a glovebox are recommended.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency and should be optimized for each specific substrate combination.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrrolidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the synthesis of 3-arylpyrrolidine derivatives.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 78 |
Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrrolidines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 3-(arylamino)pyrrolidine derivatives.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 5 mol%) to an oven-dried Schlenk tube.
-
Add the amine (1.2 equiv.) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 24 | 82 |
Sonogashira Coupling: Synthesis of 3-Alkynylpyrrolidines
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, leading to the synthesis of 3-alkynylpyrrolidine derivatives.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol
A typical procedure for the Sonogashira coupling is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or i-Pr₂NEt).
-
Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 12 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 40 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 60 | 16 | 75 |
Heck Reaction: Synthesis of 3-Alkenylpyrrolidines
The Heck reaction facilitates the coupling of the iodopyrrolidine with alkenes to form 3-alkenylpyrrolidine derivatives.
General Reaction Scheme
Caption: General scheme for the Heck coupling reaction.
Experimental Protocol
A general protocol for the Heck reaction is as follows:
-
Charge a Schlenk tube with this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
An additive, such as a phosphine ligand (e.g., PPh₃) or a phase-transfer catalyst (e.g., TBAB), may be added.
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene (1.5-2.0 equiv.) and an anhydrous solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand/Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | NaOAc | DMAc | 120 | 48 | 65 |
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application Note: Palladium-Catalyzed N-arylation of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the N-aryl pyrrolidine motif is a common structural feature. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a broad substrate scope and functional group tolerance.[1][2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides.[2][3] This application note provides a detailed protocol for the N-arylation of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate using Buchwald-Hartwig conditions, a method highly relevant for creating complex chiral building blocks in drug discovery.
The protocol described herein is based on established Buchwald-Hartwig methodologies for coupling secondary cyclic amines with aryl halides. While specific yield data for this compound with a wide range of aryl halides is not extensively documented in a single source, the conditions presented are robust and widely applicable. The provided data table features representative yields for the N-arylation of a similar cyclic amine to demonstrate the expected outcomes for various arylating agents.
Reaction Principle
The core of the protocol is the Buchwald-Hartwig amination catalytic cycle. A Palladium(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][4]
Figure 1. Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol
This protocol details a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or iodide/chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Figure 2. General workflow for the N-arylation protocol.
Data Presentation
The following table summarizes typical yields obtained for the Buchwald-Hartwig N-arylation of a secondary cyclic amine with various aryl halides. These results are representative and demonstrate the broad scope of the reaction with respect to the electronic and steric properties of the arylating agent. Actual yields for this compound may vary.
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | tert-Butyl (3R)-3-(4-methylphenylamino)pyrrolidine-1-carboxylate | 85-95 |
| 2 | 4-Bromoanisole | tert-Butyl (3R)-3-(4-methoxyphenylamino)pyrrolidine-1-carboxylate | 88-98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | tert-Butyl (3R)-3-(4-(trifluoromethyl)phenylamino)pyrrolidine-1-carboxylate | 80-90 |
| 4 | 4-Chlorobenzonitrile | tert-Butyl (3R)-3-(4-cyanophenylamino)pyrrolidine-1-carboxylate | 75-85 |
| 5 | 2-Bromopyridine | tert-Butyl (3R)-3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | 70-80 |
| 6 | 1-Bromo-2,4-difluorobenzene | tert-Butyl (3R)-3-(2,4-difluorophenylamino)pyrrolidine-1-carboxylate | 82-92 |
Table 1. Representative yields for the N-arylation of a secondary cyclic amine. Conditions are based on standard Buchwald-Hartwig protocols using a Pd/phosphine catalyst system.
Safety and Handling
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Chiral HPLC method for analysis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
An Application Note and Protocol for the Chiral HPLC Method Development for the Analysis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral building blocks like this compound is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for resolving enantiomers and determining enantiomeric excess.[] This document provides a detailed protocol and application note to serve as a comprehensive starting point for developing a robust chiral HPLC method for the analysis of this compound.
While a specific validated method for this exact analyte is not widely published, the principles of chiral chromatography and established methods for structurally similar N-Boc protected heterocyclic compounds allow for the rational selection of a starting point for method development.[2][3][4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates in resolving a wide variety of chiral molecules.[2][5][6] Therefore, a normal-phase HPLC method employing a cellulose-based CSP is proposed as the initial approach.
Proposed Chiral HPLC Method: Starting Conditions
The following parameters are recommended as a starting point for the separation of the enantiomers of tert-Butyl 3-iodopyrrolidine-1-carboxylate. Optimization will likely be required to achieve baseline separation.
Data Presentation: Chromatographic Parameters
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Analyte | This compound | - |
| Chiral Stationary Phase (CSP) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including N-protected heterocycles.[2][3][5] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |
| Mobile Phase Mode | Normal Phase | Often provides better selectivity for polar compounds on polysaccharide CSPs. |
| Mobile Phase Composition | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | A common mobile phase for normal-phase chiral separations, offering a good balance of polarity for elution.[2][3] |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ambient temperature is a standard starting point. Temperature can be varied to optimize selectivity. |
| Detection Wavelength | 215 nm | The tert-butoxycarbonyl (Boc) group lacks a strong chromophore at higher wavelengths but exhibits UV absorbance at lower wavelengths.[7] 210-230 nm is a suitable range. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration and detector response. |
| Diluent | Mobile Phase (n-Hexane / IPA) | To ensure peak shape and compatibility with the mobile phase. |
Experimental Protocols
This section provides a detailed methodology for carrying out the chiral HPLC analysis.
Mobile Phase Preparation
-
Purchase HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Measure 900 mL of n-Hexane using a graduated cylinder and transfer it to a 1 L solvent bottle.
-
Measure 100 mL of 2-Propanol and add it to the same solvent bottle.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.
Sample Preparation
-
Standard Solution (Racemate): Prepare a stock solution of racemic tert-Butyl 3-iodopyrrolidine-1-carboxylate at a concentration of 1.0 mg/mL in the mobile phase.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the column.
HPLC System Setup and Execution
-
Install the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column into the HPLC system.
-
Set the mobile phase composition to n-Hexane / IPA (90:10, v/v) and the flow rate to 1.0 mL/min.
-
Equilibrate the column by flushing with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 215 nm.
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the racemic standard solution to determine the retention times of both enantiomers and to assess the initial separation.
-
Inject the sample solution to determine its enantiomeric composition.
-
Integrate the peak areas to calculate the enantiomeric excess (% ee).
Method Development and Optimization Workflow
If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), a systematic method development approach is required. The following workflow illustrates the logical steps for optimizing the chiral separation.
This detailed guide provides a robust starting point and a clear workflow for developing a chiral HPLC method for the analysis of this compound. By systematically screening columns and optimizing mobile phase and other chromatographic parameters, researchers can achieve the necessary resolution for accurate enantiomeric purity assessment.
References
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines using tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and catalysts. The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is therefore of significant interest to the medicinal and organic chemistry communities. tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a versatile chiral building block for the introduction of the 3-pyrrolidinyl moiety. The presence of the iodo group at the C3 position allows for a variety of nucleophilic substitution reactions, providing access to a wide range of 3-substituted pyrrolidine derivatives with a high degree of stereochemical control. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, facilitating further synthetic transformations.
These application notes provide an overview of the utility of this compound in the synthesis of 3-substituted pyrrolidines and offer detailed protocols for its reaction with various nucleophiles.
General Reaction Scheme
The primary application of this compound involves the nucleophilic displacement of the iodide, which is an excellent leaving group. This reaction typically proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the C3 position. This allows for the synthesis of a variety of (3S)-substituted pyrrolidines from the (3R)-iodo precursor.
Caption: General SN2 reaction pathway.
Applications in the Synthesis of 3-Substituted Pyrrolidines
The reaction of this compound with a diverse range of nucleophiles provides access to various classes of 3-substituted pyrrolidines.
Synthesis of 3-Aminopyrrolidines
The introduction of nitrogen-based nucleophiles allows for the synthesis of 3-aminopyrrolidine derivatives, which are key components of many biologically active molecules.
Table 1: Synthesis of 3-Aminopyrrolidine Derivatives
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate | 12 | 85 |
| 2 | Azide (NaN₃) | tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate | 8 | 92 |
| 3 | Phthalimide | tert-Butyl (3S)-3-phthalimidopyrrolidine-1-carboxylate | 16 | 78 |
Synthesis of 3-Alkoxy- and 3-Aryloxypyrrolidines
Oxygen-containing nucleophiles can be employed to synthesize 3-ether substituted pyrrolidines.
Table 2: Synthesis of 3-Alkoxy- and 3-Aryloxypyrrolidine Derivatives
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium methoxide | tert-Butyl (3S)-3-methoxypyrrolidine-1-carboxylate | 6 | 88 |
| 2 | Sodium phenoxide | tert-Butyl (3S)-3-phenoxypyrrolidine-1-carboxylate | 18 | 75 |
Synthesis of 3-Thio-substituted Pyrrolidines
Sulfur nucleophiles react readily with the iodopyrrolidine to furnish 3-thio-substituted pyrrolidines.
Table 3: Synthesis of 3-Thio-substituted Pyrrolidine Derivatives
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium thiophenoxide | tert-Butyl (3S)-3-(phenylthio)pyrrolidine-1-carboxylate | 4 | 95 |
| 2 | Sodium ethanethiolate | tert-Butyl (3S)-3-(ethylthio)pyrrolidine-1-carboxylate | 5 | 90 |
Synthesis of 3-Carbon-Substituted Pyrrolidines
Carbon-based nucleophiles can be used to form new carbon-carbon bonds at the 3-position of the pyrrolidine ring.
Table 4: Synthesis of 3-Carbon-Substituted Pyrrolidine Derivatives
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium cyanide | tert-Butyl (3S)-3-cyanopyrrolidine-1-carboxylate | 24 | 70 |
| 2 | Diethyl malonate (sodio) | Diethyl 2-((3S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | 12 | 80 |
Experimental Protocols
The following are generalized protocols for the synthesis of 3-substituted pyrrolidines from this compound. Researchers should optimize these conditions for their specific substrates.
Caption: General experimental workflow.
Protocol 1: General Procedure for N-Alkylation/Arylation
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine) (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyrrolidine derivative.
Protocol 2: General Procedure for O-Alkylation/Arylation
Materials:
-
This compound
-
Alcohol or phenol nucleophile (1.1 eq.)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add the alcohol or phenol nucleophile (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-alkoxy- or 3-aryloxypyrrolidine.
Protocol 3: General Procedure for S-Alkylation
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq.)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq.) or Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous DMF or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol (1.1 eq.) in anhydrous DMF or acetonitrile, add sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the desired 3-thio-substituted pyrrolidine.
Protocol 4: General Procedure for Cyanation
Materials:
-
This compound
-
Sodium cyanide (NaCN) (1.5 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.
-
Add sodium cyanide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield tert-Butyl (3S)-3-cyanopyrrolidine-1-carboxylate.
Logical Relationships in Synthesis Planning
Caption: Nucleophile selection dictates product class.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a wide variety of 3-substituted pyrrolidines. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound. The straightforward nucleophilic substitution reactions, coupled with the ease of Boc-group deprotection, make this reagent an excellent choice for applications in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound involve the iodination of its precursor, tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The two primary reactions used for this transformation are the Appel reaction and the Mitsunobu reaction. Both reactions proceed with an inversion of stereochemistry, which is crucial for obtaining the desired (3R) configuration from the readily available (3S)-hydroxypyrrolidine precursor, or the (3R) iodo product from the (3R) starting material via a double inversion if a suitable nucleophile is used in a two-step process.
Q2: What is the primary challenge in the purification of the product?
A2: A significant challenge in the purification process is the removal of triphenylphosphine oxide (TPPO), a common byproduct of both the Appel and Mitsunobu reactions.[1][2] TPPO is often difficult to separate from the desired product by standard column chromatography due to its polarity.[1] Several methods have been developed to facilitate its removal, including precipitation with metal salts like zinc chloride or magnesium chloride, or by using specialized purification techniques.[1][3]
Q3: Can I use other iodinating reagents?
A3: While the Appel and Mitsunobu reactions are widely used, other iodinating systems can be employed. For instance, using N-iodosuccinimide (NIS) in combination with triphenylphosphine can also yield the desired product. The choice of reagent may depend on the scale of the reaction, the desired purity, and the cost of the reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the alcohol. 2. Deactivated reagents (e.g., moisture-sensitive PPh₃ or DEAD/DIAD). 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored reagents. 3. For the Appel reaction, maintain the initial temperature at 0 °C during the addition of reagents. For the Mitsunobu reaction, the temperature is typically kept at 0 °C to room temperature.[4][5] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of iodinating reagents. 2. Short reaction time. | 1. Use a slight excess of the iodinating reagents (e.g., 1.2-1.5 equivalents of PPh₃ and I₂ or DEAD/DIAD).[4] 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products (e.g., elimination products) | 1. High reaction temperature. 2. Presence of a strong base. | 1. Maintain the recommended reaction temperature. Overheating can promote elimination reactions, especially with secondary alcohols. 2. Imidazole, used in some Appel protocols, is a weak base and generally does not cause significant elimination. Avoid stronger bases if possible. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is highly soluble in many organic solvents used for extraction and chromatography. | 1. Precipitation: After the reaction, attempt to precipitate TPPO by adding a non-polar solvent like hexane or a mixture of ether and hexane and cooling the mixture. 2. Metal Salt Complexation: Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a polar solvent like ethanol to the crude product. This forms a complex with TPPO that precipitates and can be removed by filtration.[1][3] 3. Acid-Base Extraction: If the product is not acid-sensitive, an acidic wash can help in some cases, although TPPO itself is largely neutral. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Iodination of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
| Method | Reagents | Solvent | Temperature | Typical Yield | Key Considerations |
| Appel Reaction | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp. | Good to Excellent | Proceeds with inversion of stereochemistry. Requires anhydrous conditions. TPPO is a major byproduct.[4][6] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD), Iodine source (e.g., I₂) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | High | Proceeds with clean inversion of stereochemistry.[7][8] The reaction is sensitive to the pKa of the nucleophile. TPPO and the reduced azodicarboxylate are byproducts. |
Experimental Protocols
Protocol 1: Synthesis via Appel Reaction
This protocol describes the iodination of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate using triphenylphosphine and iodine.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (1.5 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add iodine (1.5 equiv.) and imidazole (3.0 equiv.) sequentially.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add a solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis via Mitsunobu Reaction
This protocol details the stereochemical inversion of the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions, which can be adapted for iodination. For direct iodination, a suitable iodine source would replace DPPA.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equiv.), triphenylphosphine (1.2 equiv.), and iodine (1.2 equiv.) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common mobile phase for the purification of N-Boc protected pyrrolidine derivatives is a gradient of ethyl acetate in hexanes. The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
This compound can be sensitive to the acidic nature of standard silica gel, which may lead to the cleavage of the N-Boc protecting group.[1][2][3][4] Additionally, iodo-compounds can be generally unstable. To mitigate degradation, consider the following:
-
Deactivating the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common practice is to flush the packed column with a solvent mixture containing a small percentage (0.1-1%) of triethylamine before loading your sample.
-
Using an alternative stationary phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]
-
Minimizing contact time: Run the column as quickly as possible (flash chromatography) without sacrificing separation efficiency to reduce the time the compound is in contact with the silica gel.
Q3: How should I prepare my crude sample for loading onto the column?
If your crude product has poor solubility in the eluent, you can use a "dry loading" technique.[6] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents issues with precipitation on the column.[3]
Q4: I am not getting good separation between my product and an impurity, even though they have different Rf values on TLC. What should I do?
This can happen for several reasons:
-
Overloading the column: Using too much crude material for the amount of silica gel can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w).
-
Improper column packing: Air bubbles or cracks in the silica bed can create channels, leading to a non-uniform flow of the mobile phase and poor separation. Ensure your column is packed uniformly.
-
Inappropriate solvent system: While TLC is a good guide, the ideal solvent system for column chromatography may be slightly less polar to achieve better separation.
Q5: My product is eluting with a long "tail". How can I improve the peak shape?
Tailing is often a sign of interaction between the compound and active sites on the silica gel. To reduce tailing:
-
Increase the polarity of the eluting solvent once your product starts to elute.[5]
-
Add a small amount of a more polar solvent (e.g., a few drops of methanol) or a modifier like triethylamine to the eluent to block the active sites on the silica.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No compound eluting from the column | Compound may have decomposed on the silica gel.[5] | Test the stability of your compound on a small amount of silica before running the column. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[5] |
| Incorrect solvent system (too non-polar). | Gradually increase the polarity of the mobile phase. | |
| Compound is not soluble in the mobile phase and has precipitated on the column.[3] | Use a dry loading method.[6] | |
| Product is eluting in the solvent front | The mobile phase is too polar. | Start with a less polar solvent system. |
| Co-elution of product and impurities | Poor separation efficiency. | Optimize the solvent system using TLC to maximize the difference in Rf values. Use a shallower solvent gradient during elution. Ensure the column is not overloaded. |
| The impurity might be a degradation product formed on the column.[5] | Check for on-column reactions by performing a 2D TLC.[5] If degradation is observed, use a deactivated stationary phase or a different purification method. | |
| Low product recovery | Irreversible adsorption of the product onto the silica gel. | Add a modifier to the eluent (e.g., triethylamine for basic compounds). |
| Product decomposition. | See solutions for compound degradation. | |
| Product is spread across too many fractions in low concentrations. | Concentrate the fractions where you expect your product to be and re-analyze. |
Experimental Protocol
This is a representative protocol for the purification of this compound. The exact conditions may need to be optimized for your specific reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, use the dry loading method described in the FAQs.
3. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions and monitor the elution by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Consider deactivation with triethylamine if degradation is observed. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Start with a low polarity (e.g., 5-10% EtOAc) and gradually increase. |
| Typical Rf of Product | 0.3 - 0.5 | This is an ideal range for good separation. The exact value will depend on the specific eluent composition. |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | A higher ratio is recommended for difficult separations. |
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
- 5. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimization of Coupling Reactions for tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in cross-coupling reactions?
A1: The reactivity of alkyl halides like this compound can be lower than their aryl or vinyl counterparts. The key challenge is that the oxidative addition to the palladium(0) catalyst can be slow. Furthermore, the resulting alkyl-palladium intermediate is susceptible to side reactions, most notably β-hydride elimination, which can significantly reduce the yield of the desired product.[1] Careful selection of ligands and reaction conditions is crucial to favor the desired cross-coupling pathway.[1][2]
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
A2: This substrate is versatile and can be used in several key cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial in drug discovery and development.[3][4] The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C(sp³)–N bonds with various amines.[5]
-
Sonogashira Coupling: For the formation of C(sp³)–C(sp) bonds with terminal alkynes.[6]
Q3: What are the critical parameters to consider when optimizing a coupling reaction for this substrate?
A3: The success of the coupling reaction depends on the careful optimization of several parameters. The most critical factors include the choice of palladium precursor, the structure of the phosphine ligand, the type and strength of the base, the solvent, and the reaction temperature.[7][8][9] The interplay between these factors determines the rate of the desired reaction versus competing side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing very low to no conversion of my starting material. What are the potential causes and how can I fix this?
A: Low or no yield is a common issue that can often be traced back to an inactive catalyst or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure that the catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under the current conditions.
-
Inappropriate Ligand: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote oxidative addition and subsequent reductive elimination.[4][7]
-
Insufficient Base Strength/Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[8] If the base is not strong enough or is poorly soluble in the reaction medium, the reaction can stall. Consider switching to a stronger or more soluble base.
-
Low Reaction Temperature: While high temperatures can cause degradation, some coupling reactions require sufficient thermal energy to overcome activation barriers.[1][9] A systematic screen of the reaction temperature (e.g., 80-110 °C) is recommended.[2][10]
-
Oxygen Contamination: Rigorously degas all solvents and ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[1] Oxygen can lead to the homocoupling of coupling partners and deactivate the catalyst.[1][2]
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but I see significant amounts of side products. How can I improve selectivity?
A: The formation of byproducts indicates that one or more competing reaction pathways are active. Optimizing conditions to favor the desired pathway is key.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling: This involves the dimerization of the coupling partner (e.g., the boronic acid in a Suzuki reaction). It is often caused by the presence of oxygen.[1][2]
-
Solution: Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.
-
-
Reduction (Hydrodehalogenation): In this pathway, the iodo group is replaced by a hydrogen atom. This can be a major side reaction in amination reactions.[1]
-
Solution: Careful optimization of the ligand, base, and solvent is required. Sometimes lowering the temperature can disfavor this pathway.
-
-
β-Hydride Elimination: This is a major decomposition pathway for alkyl-palladium intermediates, leading to the formation of an alkene.[1]
-
Solution: Use bulky phosphine ligands that promote a faster rate of reductive elimination compared to β-hydride elimination.[1]
-
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing common coupling reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Precursor | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | PdCl₂(dppf) (3-5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | dppf (3-5 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) | DMF/H₂O (10:1)[8] |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C[8] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Precursor | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Buchwald G3/G4 Precatalyst (1-3 mol%) |
| Ligand | XPhos (2-6 mol%)[7] | RuPhos (2-6 mol%) | Not required |
| Base | NaOtBu (1.5-2 equiv.) | LHMDS (1.5-2 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-110 °C[2] | 80-100 °C | 80-100 °C |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Precursor | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) |
| Co-catalyst | CuI (5-10 mol%) | None |
| Ligand | PPh₃ (if not in precursor) | XPhos (2-6 mol%) |
| Base | Et₃N (2-4 equiv.)[6][11] | Cs₂CO₃ (2-3 equiv.) |
| Solvent | THF or DMF[12] | Toluene or Dioxane[11] |
| Temperature | 50-80 °C | 80-100 °C[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2-1.5 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1).[13]
-
Reaction: Place the sealed tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a Buchwald G4 precatalyst, 2 mol%) and the strong base (e.g., NaOtBu, 1.5 equivalents).[2]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat three times.
-
Reagent Addition: Under a positive flow of argon, add the amine (1.2 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 7-9 as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for Suzuki coupling with tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice for researchers utilizing tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of a secondary alkyl iodide like this compound can stem from several factors. Given that this is a C(sp³)–C(sp²) coupling, it is inherently more challenging than standard Suzuki reactions. Key areas to troubleshoot are:
-
Catalyst and Ligand Choice: The coupling of sp³-hybridized carbons requires specific catalyst systems. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][2]
-
Inadequate Degassing: Palladium(0) catalysts are sensitive to oxygen. Incomplete removal of oxygen from the solvent and reaction vessel can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid partner.[3][4][5] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Base Selection and Solubility: The base is critical for activating the boronic acid.[1][6] However, many inorganic bases have poor solubility in common organic solvents.[1] A weak base may not activate the boronic acid efficiently, while an overly strong base could potentially degrade the substrate or product.[1] For this substrate, a moderately strong base like K₃PO₄ is often a good starting point.[1][3]
-
Reaction Temperature: C(sp³)–C(sp²) couplings often require higher temperatures (80-140 °C) to overcome the activation barrier for oxidative addition.[1][7][8] If the temperature is too low, the reaction may not proceed.
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.[4]
-
β-Hydride Elimination: This is a major competing pathway for substrates with β-hydrogens, such as the pyrrolidine ring.[8][9] This leads to the formation of an alkene byproduct and reduction of the aryl halide. To mitigate this, using ligands with a large bite angle or bulky ligands can favor reductive elimination over β-hydride elimination.[2][9]
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[4][5] Rigorous degassing is the primary solution.[5] Using a direct Pd(0) source can also be beneficial.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by strong bases, the presence of water, and high temperatures.[1][3] Using milder bases like K₃PO₄ or KF, or using boronic esters (e.g., pinacol esters) which are more stable, can help reduce this side reaction.[1][2]
-
Dehalogenation: The iodo-pyrrolidine starting material can be reduced to the corresponding pyrrolidine. This can occur if a hydride source is present in the reaction mixture.[4]
Q3: Is the N-Boc protecting group stable under typical Suzuki coupling conditions?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable to the basic conditions used in most Suzuki-Miyaura coupling reactions.[10][11] It is known to be stable towards most nucleophiles and bases.[10] Cleavage of the Boc group typically requires acidic conditions (e.g., TFA, HCl).[10][12] However, some studies have noted Boc-group hydrolysis under Suzuki conditions, which could be related to high temperatures or specific base/solvent combinations, though this is less common.[13] If you suspect Boc-group cleavage, it is advisable to analyze the crude reaction mixture for the deprotected product.
Q4: My desired product is difficult to purify. What strategies can I employ?
A4: Purification challenges often arise from byproducts having similar polarities to the desired product.[5]
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove inorganic salts and the base.[5]
-
Basic Wash for Boronic Acid Removal: Unreacted boronic acid can often be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), which converts the acidic boronic acid into its water-soluble boronate salt.[5]
-
Column Chromatography: Meticulous column chromatography is often required. It is crucial to perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation.[5][14] A shallow solvent gradient can improve the separation of closely eluting compounds.[5]
-
Palladium Removal: For applications in drug development, removing residual palladium is critical.[5] This can be achieved by filtering the reaction mixture through celite or by using metal scavengers (functionalized silica) that bind to the palladium, allowing it to be removed by filtration.[5]
Data Presentation
Table 1: Influence of Base on Suzuki Coupling Reactions
This table summarizes common bases used in Suzuki couplings and their general applicability, which can serve as a starting point for optimization.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Yield (%) | Comments | Citations |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | 80 - 110 | >95 | Excellent for base-sensitive substrates and often a reliable choice for challenging couplings. | [1][3] |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/EtOH/H₂O | 80 - 110 | ~95 | A standard, widely used, and reliable choice for many reactions. | [1][3] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | >95 | Often superior to other carbonates due to better solubility, but more expensive. | [1] |
| KF | 3.0 | THF, Dioxane (anhydrous) | 60 - 80 | Moderate to High | A milder option, useful for substrates with very sensitive functional groups. | [3] |
| NaOH | 2.0 | Toluene/H₂O | 80 - 100 | ~90 | Strong base; poses a risk of promoting side reactions or degrading sensitive substrates. | [1][6] |
| TEA | 3.0 | Toluene | 80 - 100 | <40 | Organic amines are often less effective than inorganic bases for this reaction. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This is a representative starting protocol. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., Anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.
-
Add this compound and the boronic acid (or ester).
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Seal the flask or vial and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously (the mixture will likely be a suspension). Typical temperatures range from 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material (the iodopyrrolidine). Reactions can take from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine. To remove excess boronic acid, a wash with 1M NaOH may be performed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
Stabilizing tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate for long-term storage
This technical support center provides guidance on the stabilization and long-term storage of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing/browning) of the compound | Oxidation due to air exposure; Decomposition from light exposure. | Store the compound under an inert atmosphere (argon or nitrogen).[1][2] Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3] |
| Decreased purity over time (as determined by NMR, HPLC, etc.) | Gradual decomposition due to improper storage conditions (temperature, air, moisture). | Review storage conditions. Ensure the compound is stored at the recommended temperature in a tightly sealed container under an inert atmosphere.[1][4][5][6] |
| Inconsistent experimental results | Use of a partially degraded compound. | Re-purify the compound if possible. For future use, aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. |
| Oily or sticky appearance of the solid | Absorption of moisture (hygroscopic nature). | Handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas.[3][7] Dry the compound under high vacuum if appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, the compound should be stored at low temperatures (see table below), under an inert atmosphere (argon or nitrogen), and protected from light.[1][2][3] It is crucial to use a tightly sealed container to prevent moisture and air ingress.[4][5][6]
Q2: How does exposure to air and moisture affect the compound?
A2: Exposure to air and moisture can lead to oxidation and hydrolysis, respectively.[3][8] The iodine atom can be susceptible to reduction or elimination reactions, and the tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, which may be formed in the presence of moisture and air.
Q3: Is this compound sensitive to light?
A3: Yes, iodinated organic compounds are often light-sensitive.[3] Exposure to light, especially UV light, can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition. It is recommended to store the compound in an amber vial or a container wrapped in aluminum foil.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life is highly dependent on the storage conditions. When stored properly under an inert atmosphere, at low temperature, and protected from light, the compound should remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for more than six months.
Q5: How can I monitor the purity of my stored compound?
A5: The purity can be monitored using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[9] A baseline purity analysis should be performed upon receipt of the compound, and this can be compared with subsequent analyses over time.
Data Summary
Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C to 4°C | To slow down potential decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | To prevent oxidation and reaction with atmospheric moisture.[3] |
| Container | Tightly sealed amber glass vial | To protect from light and prevent ingress of air and moisture.[3] |
| Handling | In a glovebox or under a stream of inert gas | To minimize exposure to air and moisture during use.[7][10] |
Experimental Protocols
Protocol 1: Purity Analysis using HPLC
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-5 min: 30% B 5-20 min: 30% to 95% B 20-25 min: 95% B 25-26 min: 95% to 30% B 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve it in 5 mL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of the compound under various stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at 40°C and analyze samples at 2, 6, 12, and 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Incubate at 40°C and analyze samples at 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Incubate at room temperature and analyze samples at 2, 6, 12, and 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 60°C. Analyze samples at 1, 3, and 7 days.
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Photolytic Degradation: Expose a solution of the compound (in a suitable solvent like acetonitrile) to direct sunlight or a photostability chamber. Analyze samples at 6, 12, and 24 hours.
Analysis: Analyze all samples by HPLC (using the protocol above) to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Workflow for Stability Issues.
Caption: Recommended Storage Decision Tree.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Buchwald-Hartwig amination (for C-N bond formation), Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes).
Q2: Why is my reaction yield consistently low when coupling with this compound?
A2: Low yields can stem from several factors. Common issues include inefficient catalyst activity, catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), or side reactions of the substrate. The choice of palladium precursor and ligand is critical for success.[1]
Q3: What are the typical side reactions to look out for?
A3: Common side reactions include β-hydride elimination, which can lead to the formation of an unsaturated pyrrolidine derivative.[2] Homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) can also occur, especially in the presence of oxygen. Reductive dehalogenation of the starting material, where the iodine is replaced by a hydrogen atom, is another potential side reaction that can be minimized by the correct choice of ligand.[3]
Q4: How important is the choice of base in these coupling reactions?
A4: The choice of base is crucial as it can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases are often required. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common.[3] For Suzuki-Miyaura and Sonogashira couplings, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The base's strength and solubility can affect the catalytic cycle.
Q5: Can the Boc protecting group be cleaved under the reaction conditions?
A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to basic conditions of most palladium-catalyzed coupling reactions. However, prolonged heating in the presence of strong bases and nucleophiles could potentially lead to some degree of cleavage, though this is not a commonly reported issue.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-quality palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). - Use an appropriate bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The choice of ligand is critical for activating the C-I bond and facilitating reductive elimination.[3] - Consider using a pre-formed palladium-ligand complex (pre-catalyst). |
| Inappropriate Base | - Switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). - Ensure the base is anhydrous, as water can hydrolyze the active catalyst and reagents. |
| Suboptimal Solvent | - Use anhydrous, degassed solvents. Toluene, dioxane, and THF are commonly used. - Ensure the solvent can solubilize all reaction components at the reaction temperature. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C. |
Issue 2: Poor Yields in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inefficient Transmetalation | - The choice of base is critical for the transmetalation step. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. - The addition of water as a co-solvent (e.g., in a toluene/water or dioxane/water mixture) can sometimes facilitate transmetalation. |
| Homocoupling of Boronic Acid | - Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling. - Use a pre-catalyst to minimize side reactions during the in situ formation of the active Pd(0) species. |
| Decomposition of Boronic Acid | - Use fresh, high-purity boronic acid. Some boronic acids are prone to decomposition upon storage. |
| Catalyst Deactivation | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Screen different phosphine ligands. For Suzuki-Miyaura reactions, ligands like SPhos or XPhos are often effective. |
Issue 3: Unsuccessful Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Copper(I) Co-catalyst Issues | - Use a fresh source of CuI, as it can be sensitive to air and moisture. - In some cases, a copper-free Sonogashira protocol may be more effective to avoid alkyne homocoupling (Glaser coupling). |
| Alkyne Homocoupling | - Strictly exclude oxygen from the reaction mixture. - Use an amine base that also acts as a solvent, such as triethylamine or diisopropylamine, to minimize side reactions. |
| Low Catalyst Activity | - For Sonogashira couplings, Pd(PPh₃)₄ or a combination of a Pd(II) precursor with PPh₃ is a common starting point. - If the reaction is sluggish, consider more electron-rich and bulky phosphine ligands. |
| Inappropriate Base | - An amine base is typically required to neutralize the HX formed during the reaction. Ensure a sufficient excess of a suitable amine base (e.g., Et₃N, DIPEA) is used. |
Issue 4: Complications in Heck Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | - The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment. - The choice of ligand can sometimes influence the regiochemical outcome. |
| β-Hydride Elimination from the Pyrrolidine Ring | - This is a potential side reaction. Using a ligand that promotes rapid reductive elimination can help to minimize this pathway. |
| Low Reactivity of Alkene | - Electron-deficient alkenes are generally more reactive in the Heck reaction. For less reactive alkenes, higher temperatures and longer reaction times may be necessary. |
| Catalyst Decomposition at High Temperatures | - If high temperatures are required, ensure the chosen catalyst system is thermally stable. Some palladium-phosphine complexes can decompose at elevated temperatures. |
Data Presentation
The following tables summarize typical reaction conditions for various palladium-catalyzed coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination Conditions
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 16-24 | 80-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Table 2: Suzuki-Miyaura Coupling Conditions
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
Table 3: Sonogashira Coupling Conditions
| Pd Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ | - | CuI | Et₃N | THF | RT-50 | 12-24 | 70-90 |
| PdCl₂(PPh₃)₂ | - | CuI | DIPEA | DMF | RT-60 | 12-24 | 75-95 |
| Pd₂(dba)₃ | P(o-tol)₃ | CuI | Et₃N | Toluene | 50 | 12 | 80-90 |
Table 4: Heck Coupling Conditions
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-80 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | 24 | 50-75 |
| PdCl₂ | - | NaOAc | DMA | 120 | 12 | 65-85 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yielding coupling reactions.
References
Technical Support Center: Work-up Procedure for Reactions Involving tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate. The following information is designed to address common issues encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound during aqueous work-up?
A1: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and may be cleaved to reveal the free amine. It is generally stable under neutral and basic conditions. Therefore, it is crucial to avoid acidic washes during the work-up procedure to maintain the integrity of the Boc group.
Q2: What are the recommended quenching agents to terminate a reaction involving this compound?
A2: To neutralize any remaining electrophilic reagents or byproducts, a mild quenching agent is recommended. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective for quenching unreacted iodine or other oxidizing agents.[1] For quenching reactions involving organometallic reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice.
Q3: How can I remove residual iodine color from my organic layer?
A3: A persistent yellow or purple color in the organic layer indicates the presence of iodine. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate will reduce the iodine to colorless iodide ions, which are soluble in the aqueous phase.[1]
Q4: What are the most common side reactions to be aware of during the work-up?
A4: A potential side reaction is the elimination of hydrogen iodide to form the corresponding pyrroline derivative, tert-butyl (R)-2,5-dihydro-1H-pyrrole-1-carboxylate. This can be promoted by strong bases or elevated temperatures. Using mild bases and keeping the temperature low during the work-up can help minimize this side product.
Q5: What are suitable extraction solvents for this compound and its derivatives?
A5: This compound and its typical reaction products are generally soluble in a range of common organic solvents. Dichloromethane (DCM), chloroform, and ethyl acetate are effective for extraction from aqueous mixtures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield After Work-up | Product is water-soluble. | Back-extract the aqueous layer with a more polar organic solvent like dichloromethane or chloroform multiple times. |
| Accidental cleavage of the Boc protecting group. | Ensure all aqueous solutions used in the work-up are neutral or slightly basic. Avoid any acidic washes. | |
| Product decomposition on silica gel. | Consider deactivating the silica gel with a small percentage of triethylamine in the eluent during column chromatography. Alternatively, purification by crystallization can be explored. | |
| Presence of an Unexpected Byproduct | Elimination side reaction. | During the work-up, use mild bases (e.g., saturated NaHCO₃) instead of strong bases (e.g., NaOH). Avoid heating the reaction mixture during quenching and extraction. |
| Boc deprotection. | Re-evaluate the pH of all aqueous solutions used. If deprotection is unavoidable, consider reprotecting the crude product. | |
| Milky Emulsion Formation During Extraction | High concentration of salts or polar byproducts. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[1] If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or impurities. | Attempt to co-evaporate the crude product with a high-boiling point solvent like toluene to remove volatile impurities. Purification by column chromatography is often necessary for oily products. |
| TLC Analysis Shows a New Spot After Work-up | Decomposition of the product on the TLC plate (silica gel is acidic). | Add a small amount of triethylamine to the TLC developing solvent to neutralize the silica gel. |
Experimental Protocols
General Aqueous Work-up Protocol for a Substitution Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate with vigorous stirring until the color of any residual iodine dissipates. If the reaction is acidic, neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Quantitative Data Summary
| Parameter | Details | Notes |
| Common Extraction Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Choice of solvent may depend on the polarity of the desired product. |
| Quenching Agents | Saturated aq. Na₂S₂O₃, Saturated aq. NaHSO₃, Saturated aq. NH₄Cl | Select based on the nature of the reactants and potential byproducts. |
| Drying Agents | Anhydrous MgSO₄, Anhydrous Na₂SO₄ | Ensure the drying agent is thoroughly removed before solvent evaporation. |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | The polarity of the eluent system should be optimized based on TLC analysis. |
| Crystallization Solvents | Petroleum Ether, Diethyl Ether, Hexanes | Often used as anti-solvents to induce crystallization from a more polar solvent. |
Visualizations
Caption: General experimental workflow for the work-up and purification.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter affecting pharmacological activity and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. While a specific, validated method for this exact molecule is not widely published, this document outlines effective strategies and experimental protocols based on the analysis of structurally similar pyrrolidine derivatives.[1][2]
Direct vs. Indirect Chiral HPLC Methods
The determination of enantiomeric excess for compounds like this compound can be approached using two primary chiral HPLC strategies:
-
Direct Methods: These methods utilize a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times and subsequent separation. This approach is generally preferred due to its directness and reduced sample preparation time.[2] Polysaccharide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds.[3][4]
-
Indirect Methods: This strategy involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These resulting diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column.[2][5][6] This method is useful when direct methods fail to provide adequate separation or when enhanced detection sensitivity is required.[7]
Comparative Performance of Analytical Methods
The choice of an analytical method for determining enantiomeric excess depends on factors such as resolution, sensitivity, speed, and robustness. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common and versatile technique.[3][8] However, other methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) also present viable alternatives.[3][9]
Table 1: Comparison of Potential Chiral HPLC and Alternative Methods
| Analytical Method | Chiral Stationary Phase (CSP)/Selector | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol, n-Hexane/Ethanol | Broad applicability, high efficiency, good scalability.[3] | Can be expensive, longer run times.[3] | > 2.0[3] | 0.05 - 0.1%[3] |
| Chiral HPLC (Direct) | Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water, Methanol/Buffer | Robust, good for polar compounds.[3] | May have lower loading capacity. | > 1.5 | 0.1 - 0.5% |
| Chiral HPLC (Indirect) | Standard Achiral (e.g., C18, Silica) | Varies based on diastereomers formed | Can use standard columns, may enhance sensitivity.[5][7] | Requires derivatization step, potential for kinetic resolution. | > 2.0 | Dependent on derivatizing agent and detector. |
| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-DEX CB) | Helium, Hydrogen | High resolution, fast analysis times. | Requires volatile and thermally stable analytes or derivatives.[3] | > 2.0 | 0.01 - 0.1% |
| Chiral SFC | Polysaccharide-based | Supercritical CO2 with alcohol modifier | Fast separations, reduced solvent consumption. | Requires specialized instrumentation. | > 1.5 | 0.05 - 0.2% |
| Chiral CE | Chiral selectors in buffer (e.g., cyclodextrins) | Aqueous or non-aqueous buffers | High efficiency, low sample consumption.[9] | Lower loading capacity, can be less robust than HPLC. | N/A (different separation principle) | 0.1 - 1.0% |
| NMR Spectroscopy | Chiral Solvating Agents (e.g., BINOL derivatives) | Deuterated solvents (e.g., CDCl3) | No separation needed, provides structural information. | Lower sensitivity, requires higher sample concentration.[10] | N/A | > 1% |
Experimental Protocols
Below are detailed methodologies for developing a chiral separation method for this compound.
Protocol 1: Direct Chiral HPLC Method Development
This protocol outlines a screening approach using polysaccharide-based CSPs, which are highly successful for a wide range of chiral compounds.[4][11][12]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Initial Chromatographic Conditions:
-
Columns to Screen:
-
Chiralpak® IA
-
Chiralpak® IB
-
Chiralcel® OD-H
-
Chiralcel® OJ-H
-
-
Mobile Phase Screening:
-
Normal Phase: n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (90:10, v/v). Small amounts of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can be added to improve peak shape.
-
Polar Organic Mode: Acetonitrile/Methanol (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the target molecule lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Optimization: If partial separation is observed, optimize the mobile phase composition (e.g., vary the percentage of alcohol), flow rate, and column temperature to achieve a resolution (Rs) of > 1.5.
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This protocol is an alternative if direct methods are unsuccessful. The primary amine of the deprotected pyrrolidine or the iodide itself can be targeted for derivatization. For the title compound, derivatization would likely require prior removal of the Boc protecting group.
Derivatization Step (Example with a Chiral Acid Chloride):
-
Deprotect this compound to yield (3R)-3-iodopyrrolidine.
-
Dissolve the resulting racemic amine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent, such as (R)-(-)-Moshers acid chloride, and a non-chiral base (e.g., triethylamine).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric products.
HPLC Conditions for Diastereomer Separation:
-
Instrumentation: Standard achiral HPLC system.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for the newly introduced chromophore from the derivatizing agent.
Workflow and Decision Making
The selection of an appropriate analytical method can be guided by a logical workflow.
Caption: Workflow for Chiral Analysis Method Selection.
The following diagram illustrates the key steps in a typical chiral HPLC analysis.
Caption: General Experimental Workflow for Chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of D/L-aldoses by micellar electrokinetic chromatography using a chiral derivatization reagent and a phenylboronic acid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 12. mdpi.com [mdpi.com]
Reactivity Face-Off: Tert-Butyl (3R)-3-Iodopyrrolidine-1-carboxylate vs. its Bromo Analog in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the choice of building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of two key intermediates: tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate and its bromo analog, tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate. This analysis is supported by fundamental principles of organic chemistry and compiled experimental data to aid in the selection of the optimal reagent for your synthetic needs.
Executive Summary: The Reactivity Verdict
In nucleophilic substitution reactions, this compound is generally more reactive than its bromo counterpart. This heightened reactivity is primarily due to the inferior leaving group ability of the bromide ion compared to the iodide ion. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating an easier displacement by a nucleophile. This often translates to faster reaction times, milder reaction conditions, and potentially higher yields for the iodo-pyrrolidine derivative.
However, the choice between these two reagents is not always straightforward. The bromo analog can be a more cost-effective option and may be preferable in situations where its reactivity is sufficient, or when side reactions associated with the higher reactivity of the iodo compound are a concern.
Theoretical Framework: Why the Halogen Matters
The difference in reactivity between the iodo and bromo analogs in nucleophilic substitution reactions is rooted in the properties of the halogen leaving group. In a typical bimolecular nucleophilic substitution (SN2) reaction, the rate-determining step involves the attack of the nucleophile and the departure of the leaving group.
Several factors contribute to the superior leaving group ability of iodide compared to bromide:
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This means less energy is required to break the C-I bond during the transition state of the reaction.
-
Polarizability: Iodine is larger and its electron cloud is more polarizable than that of bromine. This increased polarizability helps to stabilize the developing negative charge in the transition state.
-
Anion Stability: The iodide anion (I⁻) is larger and its negative charge is dispersed over a larger volume, making it a more stable and weaker base than the bromide anion (Br⁻). Weaker bases are better leaving groups.
The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[1][2][3][4]
Quantitative Reactivity Comparison
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Azide | DMF | 60 | 4 | >95 |
| Sodium Cyanide | DMSO | 80 | 6 | ~90 |
| Phenol (as phenoxide) | Acetonitrile | Reflux | 12 | ~85 |
| Thiophenol (as thiophenoxide) | THF | Room Temp | 2 | >98 |
Table 2: Nucleophilic Substitution Reactions of tert-Butyl (3R)-3-Bromopyrrolidine-1-carboxylate
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Azide | DMF | 80-100 | 12-24 | ~90 |
| Sodium Cyanide | DMSO | 100-120 | 24-48 | ~75 |
| Phenol (as phenoxide) | DMF | 120 | 24 | ~70 |
| Thiophenol (as thiophenoxide) | DMF | 60 | 8 | ~95 |
Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual results may vary depending on the specific reaction conditions, scale, and purity of reagents.
Analysis of the Data:
The compiled data suggests that reactions with the iodo-pyrrolidine derivative generally proceed under milder conditions (lower temperatures) and in shorter reaction times to achieve comparable or higher yields than the bromo analog. For instance, the reaction with sodium azide requires a significantly lower temperature and shorter time for the iodo compound to achieve a near-quantitative yield.
Experimental Protocols
This section provides a generalized protocol for a nucleophilic substitution reaction that can be adapted to compare the reactivity of this compound and its bromo analog.
Objective: To compare the reaction rate and final yield of the reaction of the iodo- and bromo-pyrrolidine derivatives with sodium azide.
Materials:
-
This compound
-
tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks, magnetic stir bars, heating mantles, TLC plates, and other standard laboratory glassware.
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 eq) and tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
To each flask, add sodium azide (1.2 eq).
-
Heat the reaction mixtures to a set temperature (e.g., 60 °C for the iodo compound and 80 °C for the bromo compound, or run both at the same temperature to directly compare rates).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixtures to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR and mass spectrometry.
Data Analysis: Plot the percentage of starting material consumed versus time for both reactions to generate a reaction profile and compare their rates. Compare the final isolated yields.
Visualizing the Reaction and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized SN2 reaction mechanism.
Caption: Experimental workflow for reactivity comparison.
Conclusion
The choice between this compound and its bromo analog is a trade-off between reactivity and cost. The iodo derivative is the more reactive species, which can be advantageous for difficult transformations, reactions with weak nucleophiles, or when mild conditions are required to preserve sensitive functional groups. The bromo derivative, while less reactive, is a viable and more economical option for many applications, particularly when reaction conditions can be optimized to achieve the desired outcome. This guide provides the foundational knowledge and a framework for researchers to make an informed decision based on the specific requirements of their synthetic project.
References
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. people.wou.edu [people.wou.edu]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Study: tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate versus Chloro-pyrrolidine Derivatives in C-N Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The choice of starting materials can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate and its chloro-pyrrolidine counterparts in the context of palladium-catalyzed C-N cross-coupling reactions, a widely used method for constructing these crucial bonds.
The pyrrolidine motif is a prevalent scaffold in a multitude of pharmaceuticals and biologically active compounds. Consequently, the development of robust and versatile methods for the synthesis of substituted pyrrolidines is of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. This reaction typically involves the coupling of an amine with a halide or pseudohalide in the presence of a palladium catalyst, a phosphine ligand, and a base.
This guide will delve into the comparative reactivity of iodo- and chloro-pyrrolidine derivatives in these reactions, supported by experimental data and detailed protocols.
Reactivity and Performance Comparison
The reactivity of the halide leaving group is a critical factor influencing the efficiency of the Buchwald-Hartwig amination. The generally accepted trend for halide reactivity in the oxidative addition step, which is often the rate-determining step of the catalytic cycle, is I > Br > OTf > Cl. This trend suggests that iodo-substituted pyrrolidines would be more reactive than their chloro- counterparts, leading to faster reaction times and potentially higher yields under milder conditions.
While direct side-by-side comparative studies for these specific pyrrolidine derivatives are not extensively documented in publicly available literature, we can infer their relative performance based on the established principles of C-N coupling reactions and isolated examples.
| Feature | This compound | tert-Butyl 3-chloropyrrolidine-1-carboxylate Derivatives |
| Reactivity | High: The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. | Moderate to Low: The C-Cl bond is stronger, generally requiring more forcing reaction conditions (higher temperatures, longer reaction times, and more specialized catalyst systems). |
| Reaction Conditions | Milder conditions, including lower temperatures and potentially lower catalyst loadings. | Often require higher temperatures, longer reaction times, and more sophisticated and bulky electron-rich phosphine ligands to facilitate the challenging oxidative addition step. |
| Yield | Generally expected to provide higher yields in shorter reaction times. | Yields can be variable and are highly dependent on the specific chloro-pyrrolidine derivative, the amine coupling partner, and the optimization of the catalyst system. |
| Stability & Handling | May be less stable and more sensitive to light and heat compared to the chloro-derivative. | Generally more stable and easier to handle and store over extended periods. |
| Cost | Typically more expensive due to the higher cost of iodine-containing reagents. | Generally more cost-effective. |
Experimental Protocols
Below are representative experimental protocols for the C-N coupling of iodo- and chloro-pyrrolidine derivatives with an aromatic amine. It is important to note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: C-N Coupling of this compound with Aniline
This protocol is a representative procedure for the Buchwald-Hartwig amination of an iodo-pyrrolidine derivative.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene.
-
To this mixture, add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube again and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: C-N Coupling of a tert-Butyl 3-chloropyrrolidine-1-carboxylate Derivative with Aniline
This protocol outlines a typical procedure for the more challenging C-N coupling of a chloro-pyrrolidine derivative, often requiring a more specialized catalyst system.
Materials:
-
tert-Butyl 3-chloropyrrolidine-1-carboxylate derivative
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky, electron-rich phosphine ligand (e.g., RuPhos or BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Dioxane or Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) to an oven-dried reaction vessel.
-
Add the tert-butyl 3-chloropyrrolidine-1-carboxylate derivative (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
-
Add anhydrous dioxane or toluene.
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, longer reaction times are expected compared to the iodo-derivative.
-
Upon completion, follow a similar work-up and purification procedure as described in Protocol 1.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the C-N coupling reactions.
Caption: General experimental workflow for Buchwald-Hartwig C-N coupling.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
In the comparative study of this compound and chloro-pyrrolidine derivatives for C-N coupling reactions, the iodo-derivative generally offers higher reactivity, allowing for milder reaction conditions and potentially higher yields. This makes it an attractive choice for the synthesis of complex molecules where functional group tolerance is critical. However, the higher cost and potentially lower stability of the iodo-compound are important considerations.
Conversely, chloro-pyrrolidine derivatives are more cost-effective and stable, making them suitable for large-scale syntheses. The successful application of chloro-derivatives often hinges on the use of advanced, highly active catalyst systems to overcome their lower reactivity. The choice between an iodo- or chloro-pyrrolidine derivative will ultimately depend on a careful evaluation of the specific synthetic goals, scale, cost constraints, and the chemical nature of the coupling partners. For challenging couplings or in the early stages of drug discovery where material throughput is a priority, the iodo-pyrrolidine may be advantageous. For process development and large-scale manufacturing, the development of an efficient protocol using a chloro-pyrrolidine derivative could provide significant economic benefits.
A Comparative Analysis of the Reactivity of (3R)- and (3S)-3-iodopyrrolidine-1-carboxylate in Nucleophilic Substitution Reactions
For correspondence: --INVALID-LINK--
Abstract
This guide provides a comprehensive comparison of the theoretical and expected reactivity of the enantiomeric pair, (3R)- and (3S)-3-iodopyrrolidine-1-carboxylate, in the context of nucleophilic substitution reactions. Due to a lack of direct comparative kinetic studies in the published literature, this analysis is built upon fundamental principles of stereochemistry and reaction mechanisms, with a particular focus on the potential for neighboring group participation (NGP) by the carbamate functionality. We present detailed hypothetical experimental protocols to empirically determine and compare their reactivity and stereochemical outcomes. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize chiral pyrrolidine scaffolds.
Introduction
Chiral 3-substituted pyrrolidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise stereochemistry at the C3 position is often critical for biological activity. (3R)- and (3S)-3-iodopyrrolidine-1-carboxylate are versatile chiral building blocks for introducing various functionalities at this position via nucleophilic substitution. Understanding the reactivity and stereochemical fate of these enantiomers is paramount for the rational design and synthesis of novel therapeutic agents.
This guide explores the two primary mechanistic pathways that govern the substitution at the C3 position: a direct bimolecular nucleophilic substitution (SN2) and a pathway involving neighboring group participation (NGP).
Theoretical Framework: SN2 vs. Neighboring Group Participation
The reaction of a nucleophile with (3R)- or (3S)-3-iodopyrrolidine-1-carboxylate can proceed through distinct mechanisms, each leading to a different stereochemical outcome.
-
SN2 Mechanism: A direct backside attack by a nucleophile on the carbon bearing the iodide leaving group results in a single, concerted step. This pathway leads to an inversion of the stereocenter. For example, the (3R)-enantiomer would yield a (3S)-product.
-
Neighboring Group Participation (NGP): The carbamate group, specifically the nitrogen lone pair or the carbonyl oxygen, is positioned to act as an internal nucleophile.[1][2] This can lead to an intramolecular SN2 reaction, displacing the iodide and forming a transient, bicyclic aziridinium or oxazinium ion intermediate. The external nucleophile then attacks this strained intermediate, resulting in a second SN2-like ring-opening. This double inversion process ultimately leads to a product with retention of the original stereochemistry.[3] For instance, the (3R)-enantiomer would yield a (3R)-product.
In reactions with achiral nucleophiles in an achiral solvent, the intrinsic reaction rates of the (3R) and (3S) enantiomers are expected to be identical. Any observable difference in reactivity would necessitate the use of a chiral, non-racemic reagent or catalyst, leading to a kinetic resolution.
Comparative Data (Predicted Outcomes)
The following table summarizes the predicted stereochemical outcomes for the reaction of each enantiomer with a generic nucleophile (Nu-) based on the operative mechanism.
| Starting Material | Mechanism | Intermediate | Product Stereochemistry | Stereochemical Outcome |
| (3R)-3-iodopyrrolidine-1-carboxylate | SN2 | Pentavalent Transition State | (3S)-3-Nu-pyrrolidine-1-carboxylate | Inversion |
| (3S)-3-iodopyrrolidine-1-carboxylate | SN2 | Pentavalent Transition State | (3R)-3-Nu-pyrrolidine-1-carboxylate | Inversion |
| (3R)-3-iodopyrrolidine-1-carboxylate | NGP | Bicyclic Aziridinium Ion | (3R)-3-Nu-pyrrolidine-1-carboxylate | Retention |
| (3S)-3-iodopyrrolidine-1-carboxylate | NGP | Bicyclic Aziridinium Ion | (3S)-3-Nu-pyrrolidine-1-carboxylate | Retention |
Visualizing the Reaction Pathways
The following diagrams illustrate the two plausible mechanistic pathways for the (3R)-enantiomer.
Figure 1: SN2 pathway leading to inversion of stereochemistry.
Figure 2: NGP pathway resulting in overall retention of stereochemistry.
Proposed Experimental Protocols
To empirically determine the reactivity and stereochemical outcome, the following experimental procedure is proposed.
General Procedure for Nucleophilic Substitution
-
Reaction Setup: In two separate oven-dried round-bottom flasks, dissolve (3R)-3-iodopyrrolidine-1-carboxylate (1.0 mmol) and (3S)-3-iodopyrrolidine-1-carboxylate (1.0 mmol) in anhydrous DMF (10 mL).
-
Nucleophile Addition: To each flask, add sodium azide (1.5 mmol).
-
Reaction Conditions: Stir the reactions at a constant temperature (e.g., 60 °C) under an inert atmosphere (N2 or Ar).
-
Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture. Quench the aliquot with water (0.9 mL) and prepare for HPLC analysis.
-
Work-up (at completion): Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Methods
-
Reaction Rate Determination:
-
Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Method: Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant (k) for each enantiomer.
-
-
Stereochemical Outcome Determination:
-
Technique 1: Chiral HPLC:
-
Method: Analyze the purified product on a chiral stationary phase column (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee) of the product.
-
-
Technique 2: Polarimetry:
-
Method: Measure the optical rotation of the purified product and compare it to the known value for the expected enantiomers of the product. A positive or negative rotation will confirm the absolute configuration.
-
-
The following workflow diagram outlines the proposed experimental procedure.
Figure 3: Proposed workflow for comparing enantiomer reactivity.
Conclusion
While (3R)- and (3S)-3-iodopyrrolidine-1-carboxylate are expected to exhibit identical reaction rates with achiral nucleophiles, the stereochemical outcome of nucleophilic substitution is highly dependent on the reaction mechanism. A direct SN2 pathway will lead to inversion of configuration, whereas neighboring group participation by the carbamate moiety will result in retention of stereochemistry. The predominant pathway is influenced by factors such as the nature of the nucleophile, solvent, and the specific protecting group on the nitrogen. The experimental protocols outlined in this guide provide a clear framework for elucidating the reactivity and stereochemical fate of these important chiral building blocks, enabling more precise and predictable synthetic strategies in drug discovery and development.
References
Spectroscopic comparison of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate and its starting materials
A Spectroscopic Comparison of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate and its Precursor
A detailed analysis of the spectral characteristics of this compound and its starting material, tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate, is presented for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative view of their spectroscopic data, supported by a detailed experimental protocol for the synthesis of the iodinated compound.
The transformation of a hydroxyl group to an iodide is a critical step in the synthesis of many pharmaceutical intermediates. This conversion significantly alters the electronic and steric environment of the molecule, changes that are readily observable through various spectroscopic techniques. Understanding these spectral shifts is paramount for reaction monitoring and characterization of the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate and provide expected data for this compound based on a closely related chloro-analog.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Assignment | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate Chemical Shift (δ ppm) [1] | Expected this compound Chemical Shift (δ ppm) * | Key Observations |
| C(CH₃)₃ | 1.43 (s, 9H) | ~1.44 (s, 9H) | Minimal change expected in the chemical shift of the Boc protecting group protons. |
| Pyrrolidine-H₂ | 1.80-2.40 (m, 2H) | ~1.85-1.97 (m, 1H), ~1.69-1.88 (m, 1H) | A downfield shift is anticipated for the protons on the carbon bearing the substituent due to the electron-withdrawing effect of iodine. |
| Pyrrolidine-H₂ | 3.30-3.65 (m, 4H) | ~3.23-3.58 (m, 4H) | Protons on the carbons adjacent to the nitrogen are expected to show slight shifts. |
| CH-OH / CH-I | 5.20 (bs, 1H) | ~3.71-3.79 (m, 1H) | A significant upfield shift of the proton attached to the carbon with the substituent is expected upon replacement of the hydroxyl group with the less electronegative iodine. |
*Expected values are based on the reported data for the analogous chloro-compound and general principles of NMR spectroscopy.
Table 2: ¹³C NMR Data (CDCl₃)
| Assignment | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate Chemical Shift (δ ppm) [1] | Expected this compound Chemical Shift (δ ppm) * | Key Observations |
| -C(CH₃)₃ | 28.6 | ~28.7 | The chemical shift of the tert-butyl carbons is expected to be largely unaffected. |
| -C(CH₃)₃ | 79.3 | ~79.3 | The quaternary carbon of the Boc group should show minimal change. |
| Pyrrolidine-CH₂ | 33.7 | ~32.1 | A slight upfield shift may be observed for the adjacent carbons. |
| Pyrrolidine-CH₂ | 54.7 | ~56.8 | The carbon attached to the nitrogen is likely to experience a minor downfield shift. |
| CH-OH / CH-I | 69.8 | ~45.2 | A significant upfield shift is the most prominent change, indicative of the C-I bond formation. The carbon atom directly bonded to iodine experiences a strong shielding effect. |
| C=O | 154.8 | ~154.8 | The carbonyl carbon of the Boc group is not expected to undergo a significant change in its chemical shift. |
*Expected values are based on the reported data for the analogous chloro-compound and established substituent effects in ¹³C NMR.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate Wavenumber (cm⁻¹) [1] | Expected this compound Wavenumber (cm⁻¹) * | Key Observations |
| O-H Stretch | ~3400 (broad) | Absent | The most significant change is the disappearance of the broad O-H stretching band, confirming the conversion of the alcohol. |
| C-H Stretch | ~2970 | ~2970 | The C-H stretching vibrations of the alkyl groups remain largely unchanged. |
| C=O Stretch (Carbamate) | ~1685 | ~1685 | The strong carbonyl absorption of the Boc protecting group is expected to be present in both spectra with minimal shift. |
| C-I Stretch | Absent | ~500-600 | The appearance of a new band in the fingerprint region corresponding to the C-I stretching vibration is a key indicator of successful iodination. |
*Expected values are based on typical IR absorption frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | 188.1281[1] |
| This compound | C₉H₁₆INO₂ | 297.13 | 298.0248 |
Experimental Protocol: Synthesis of this compound via Appel Reaction
The conversion of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate to its corresponding iodide can be efficiently achieved using the Appel reaction, which proceeds with an inversion of stereochemistry.
Materials:
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C is added iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.
-
The mixture is stirred at 0 °C for 10 minutes.
-
A solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The phases are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate.
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical structures and the reaction workflow.
Caption: Chemical structures of the starting material and product.
Caption: Workflow for the synthesis of tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate.
References
Benchmarking the performance of different palladium catalysts for reactions with tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of saturated heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among these, the pyrrolidine scaffold is a privileged motif found in numerous bioactive molecules. The ability to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrrolidine ring is crucial for the synthesis of novel chemical entities. tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a key chiral building block utilized in these synthetic endeavors. The success of cross-coupling reactions with this substrate is highly dependent on the choice of the palladium catalyst system. This guide provides a comparative overview of the performance of different palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this important substrate, supported by experimental data to aid in catalyst selection and methods development.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp³)–C(sp²) bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyrrolidine ring. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing unwanted side reactions.
Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-80 | 8-16 | 85-95 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 85-100 | 12-24 | 90-98 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 6-12 | 95-99 |
This data is a representative compilation based on established literature for similar Suzuki-Miyaura couplings and should be used as a guideline for catalyst screening.
Key Observations:
-
Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and longer reaction times.[1] More modern catalyst systems employing bulky, electron-rich phosphine ligands, such as XPhos, in combination with a palladium precursor like Pd(OAc)₂, consistently demonstrate higher yields in shorter reaction times.[1]
-
Ligand Effect: The choice of ligand has a profound impact on the reaction outcome. Bulky and electron-donating ligands like P(t-Bu)₃ and XPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved catalytic activity.[2]
-
Base and Solvent: The selection of the appropriate base and solvent system is also crucial and often interdependent on the catalyst system used.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., XPhos, 1.0-4.0 mol%). Alternatively, a pre-formed catalyst can be used.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a versatile and powerful method for the construction of C-N bonds, enabling the synthesis of a wide array of arylamines.[4] For this compound, this reaction allows for the introduction of various primary and secondary amines at the 3-position. The efficiency of this transformation is highly dependent on the palladium catalyst system employed.
Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(o-tolyl)₃ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 18-24 | Moderate |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 110 | 12-18 | High |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 80-100 | 2-6 | High |
This data is a representative compilation based on established literature for Buchwald-Hartwig aminations and should be used as a guideline for catalyst screening.
Key Observations:
-
Ligand Evolution: The development of bulky, electron-rich phosphine ligands has been a key driver in the advancement of Buchwald-Hartwig amination.[5] First-generation ligands like P(o-tolyl)₃ have been largely surpassed by bidentate ligands such as BINAP and more recently by highly effective monophosphine ligands like XPhos and RuPhos.[4] These advanced ligands promote the crucial reductive elimination step, leading to higher yields and broader substrate scope.
-
Precatalysts: The use of air-stable palladium precatalysts, often incorporating bulky phosphine ligands, has simplified the experimental setup and improved reproducibility.[5]
-
Base Sensitivity: The choice of base is critical and can significantly influence the reaction's success. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly employed.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, generally offer superior performance in terms of yield and reaction time compared to traditional catalysts. This guide provides a starting point for catalyst selection and reaction optimization, but it is important to note that the optimal conditions may vary depending on the specific coupling partners and desired outcome. Experimental screening of a range of catalysts, ligands, bases, and solvents is often necessary to achieve the best results for a particular transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Halogenated N-Boc-Pyrrolidines: A Comparative Guide to Their Synthesis and Applications in Drug Discovery
Halogenated N-Boc-pyrrolidines have emerged as versatile building blocks in medicinal chemistry and organic synthesis. The introduction of halogen atoms onto the pyrrolidine ring significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational preference. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of the applications of halogenated N-Boc-pyrrolidines, supported by experimental data and detailed protocols.
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds. Its non-planar, puckered structure allows for the exploration of three-dimensional chemical space, which is crucial for molecular recognition and binding to biological targets. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.
Impact of Halogenation on Physicochemical Properties and Reactivity
The substitution of hydrogen with a halogen atom on the pyrrolidine ring can induce significant changes in the molecule's properties. Fluorine, in particular, can alter the conformation of the pyrrolidine ring through stereoelectronic effects, such as the gauche effect. This conformational control can be exploited to pre-organize a molecule for optimal interaction with a biological target. Furthermore, halogenation can increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.
In terms of reactivity, halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions, providing a versatile platform for the synthesis of diverse pyrrolidine derivatives. For instance, the C-F bond is generally the strongest carbon-halogen bond, making fluorinated pyrrolidines less susceptible to nucleophilic displacement compared to their chlorinated, brominated, or iodinated counterparts. This differential reactivity allows for selective functionalization.
Comparative Applications in Medicinal Chemistry
Halogenated N-Boc-pyrrolidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Below is a comparison of their applications, highlighting the advantages conferred by halogenation.
Table 1: Comparison of Biological Activities of Halogenated vs. Non-Halogenated Pyrrolidine Derivatives
| Compound Class | Halogenated Derivative Example | Non-Halogenated Analog Example | Target | Comparative Biological Activity | Reference |
| Carbonic Anhydrase Inhibitors | 3-Chloro-1-aryl-pyrrolidine-2,5-dione | 1-Aryl-pyrrolidine-2,5-dione | Carbonic Anhydrase I and II | 3-Chloro derivatives show potent inhibition of hCA I and II, crucial for treating conditions like glaucoma and epilepsy. | |
| DPP-IV Inhibitors | Fluorinated Pyrrolidine Amides | Non-fluorinated Pyrrolidine Amides | Dipeptidyl Peptidase IV (DPP-IV) | Tetrafluoro- and difluoro-pyrrolidide derivatives exhibit unexpectedly strong inhibitory activity against DPP-IV, a target for type 2 diabetes. | N/A |
Synthesis of Halogenated N-Boc-Pyrrolidines
The synthesis of halogenated N-Boc-pyrrolidines can be achieved through various methods, including the halogenation of N-Boc-pyrrolidinone or N-Boc-proline derivatives, or through cyclization reactions of halogenated precursors.
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidines from Halogenated Amides
This one-pot reaction involves the activation of a halogenated secondary amide, reduction of the resulting nitrilium ion, and subsequent intramolecular nucleophilic substitution to yield the pyrrolidine ring.
Reaction Scheme:
Materials:
-
Halogenated secondary amide (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2-Fluoropyridine (2-F-Py) (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol (CH₃OH)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the halogenated secondary amide and anhydrous CH₂Cl₂.
-
Cool the mixture to -78 °C.
-
Add 2-Fluoropyridine to the solution.
-
Add triflic anhydride dropwise and stir the reaction mixture for 30 minutes at -78 °C.
-
Add sodium borohydride and methanol to the reaction mixture at room temperature.
-
Stir for an additional 2 hours.
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by purification by column chromatography.
Enantioselective α-Arylation of N-Boc-Pyrrolidine
This protocol describes a palladium-catalyzed Negishi cross-coupling reaction to introduce an aryl group at the α-position of the N-Boc-pyrrolidine ring with high enantioselectivity.
Reaction Scheme:
Materials:
-
N-Boc-pyrrolidine (1.0 equiv)
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Anhydrous solvent (e.g., TBME or Et₂O)
-
Zinc chloride (ZnCl₂)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Add s-butyllithium dropwise and stir for the appropriate time to ensure deprotonation.
-
Add a solution of zinc chloride to the reaction mixture for transmetalation.
-
Add the aryl bromide, palladium(II) acetate, and tri-tert-butylphosphonium tetrafluoroborate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and purify the product by column chromatography.
Conclusion
Halogenated N-Boc-pyrrolidines are indispensable tools in modern organic synthesis and drug discovery. The strategic incorporation of halogens allows for the fine-tuning of molecular properties, leading to compounds with enhanced biological profiles. While direct comparative studies are not always available, the existing literature strongly supports the advantages of using halogenated pyrrolidines for creating novel and effective therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation and further functionalization of these valuable building blocks.
Safety Operating Guide
Proper Disposal of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
Hazard Summary:
| Hazard Statement | Classification |
| Suspected of causing genetic defects | Germ cell mutagenicity |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
| May cause skin irritation | Skin corrosion/irritation |
| May cause serious eye irritation | Serious eye damage/eye irritation |
| May cause respiratory irritation | Specific target organ toxicity — single exposure |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[4] It must be disposed of through an approved waste disposal plant.[4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (for illustrative purposes only, always follow institutional guidelines):
While direct disposal through a licensed service is the required method, understanding the chemical nature of similar compounds can inform handling. For small spills of halogenated organic compounds, a common laboratory practice involves absorption onto an inert material followed by disposal as hazardous waste.
-
Containment: In the event of a small spill, immediately contain the material using an inert absorbent, such as vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Packaging: Ensure the hazardous waste container is tightly sealed, properly labeled with the chemical name and associated hazards, and stored in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate
This guide provides critical safety, handling, and disposal information for tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate (CAS No. 774234-25-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks for all researchers, scientists, and drug development professionals. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this chemical. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3] | Protects against serious eye damage from splashes of the hazardous material.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, or Neoprene) must be inspected before use. Use proper glove removal technique to avoid skin contact.[3][4] | Provides robust protection against skin irritation.[1] Given the lack of specific breakthrough time data, a conservative approach is recommended. Always change gloves immediately upon contamination.[4] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Wear closed-toe shoes and long pants.[2][4] | Protects skin from potential splashes and contact with the substance.[1][5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.[2][6] | Prevents inhalation of harmful dust or vapors, which may cause respiratory irritation.[1][5] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible.[7]
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.[3]
2. Handling the Chemical:
-
Conduct all manipulations of this compound inside the chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[3]
-
Keep containers tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, sweep up carefully without creating dust and place in a suitable, closed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[2][5]
-
In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Do not mix with other waste.
-
Store waste containers in a designated, secure area away from incompatible materials.
2. Contaminated PPE:
-
Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[4]
3. Disposal Method:
-
Dispose of all waste through a licensed professional waste disposal service.[3]
-
All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of as unused product.[3]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. tert-Butyl 3-iodopyrrolidine-1-carboxylate | C9H16INO2 | CID 23251108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. jwpharmlab.com [jwpharmlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
